N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-4-2-8-30-22)27-7-1-3-19-5-6-20(12-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCARIRWIROBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the tetrahydroquinoline core using furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Adamantane-1-carboxamide Moiety: The final step involves the coupling of the intermediate with adamantane-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Furanones and quinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Research indicates that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide exhibits several important biological activities:
Anticancer Activity
The compound has demonstrated significant anticancer properties in various studies:
- Mechanism of Action : It induces apoptosis in cancer cells by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins (like Bax) and decreased levels of anti-apoptotic proteins (like Bcl-2) have been observed.
- Cell Cycle Arrest : The compound has been shown to cause S-phase arrest in cancer cells, inhibiting their proliferation.
Case Study Data :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 15.72 | Apoptosis induction |
| MCF-7 (Breast) | 20.45 | Cell cycle arrest |
| Huh-7 (Hepatoma) | 18.30 | Apoptosis induction |
Antimicrobial Activity
This compound has also shown promising antimicrobial effects:
- Bacterial Inhibition : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Exhibits antifungal properties against strains like Candida albicans.
Case Study Data :
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that incorporate various synthetic strategies to obtain the desired structural motifs. Its unique combination of functional groups makes it a candidate for further modifications aimed at enhancing its biological activity.
Future Directions in Research
Ongoing research is focused on:
- Structure-Activity Relationship Studies : To identify which structural components contribute most significantly to its biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support future clinical trials.
- Formulation Development : Exploring different delivery systems to optimize bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
The compound is compared below with two structurally related analogs from the literature. Key differences in substituents, molecular properties, and inferred pharmacological characteristics are highlighted.
Structural and Physicochemical Comparison
Notes:
- Core Structure Differences: The tetrahydroquinoline (main compound) vs.
- Substituent Effects :
- Furan vs. Thiophene : Furan (oxygen) increases polarity and solubility compared to thiophene (sulfur), which enhances lipophilicity and membrane permeability .
- Carboxamide vs. Carbothioamide : The carboxamide (C=O) in the main compound forms stronger hydrogen bonds than the carbothioamide (C=S) in , which may improve target affinity but reduce metabolic stability.
- Molecular Weight : The main compound (404.5 Da) is intermediate between the thiophene analog (420.57 Da) and the carbothioamide analog (~334.5 Da), balancing size and bioavailability.
Inferred Pharmacological and Biochemical Properties
Solubility and Permeability
- Main Compound : Higher solubility in aqueous media due to furan’s polarity and carboxamide’s hydrogen bonding. Suitable for oral or injectable formulations.
- Thiophene Analog : Increased lipophilicity from thiophene may enhance blood-brain barrier penetration, favoring CNS applications.
- Carbothioamide Analog : Reduced solubility due to the thioamide group; likely requires formulation optimization for bioavailability.
Target Interactions
- Main Compound : The carboxamide and furan groups may interact with polar residues in enzymatic active sites (e.g., kinases, proteases).
- Thiophene Analog : Thiophene’s π-π stacking with aromatic residues in hydrophobic binding pockets could improve affinity for certain receptors .
- Carbothioamide Analog : The thioamide’s weaker hydrogen bonding may reduce potency but increase resistance to enzymatic degradation .
Research Findings from Analog Studies
- Thiophene Analog : Listed as a research chemical (CAS: 955640-62-7) with purity >95%, suggesting utility in preclinical studies. No specific activity data provided.
- Carbothioamide Analog : Synthesized as a bioactive agent, with crystallographic data confirming its stable conformation. Potential applications in antimicrobial or antiviral therapies inferred from adamantane’s historical use in such contexts.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A furan-2-carbonyl moiety
- A tetrahydroquinoline ring
- An adamantane backbone
- A carboxamide functional group
This combination of structural elements contributes to its diverse biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with activity against both bacterial and fungal strains.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values in the micromolar range. The compound was particularly effective against:
- HeLa cells
- A549 cells
These results indicate its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
In antimicrobial assays, the compound showed promising activity against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential use in treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Activity
In a controlled study involving HeLa and A549 cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating a possible mechanism of action through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of the compound, it was tested against various pathogens. The results showed that at concentrations as low as 10 µg/mL, significant inhibition of bacterial growth was observed. This suggests that the compound could serve as a scaffold for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration | Observations |
|---|---|---|---|
| Anticancer | HeLa | 5 µM | Induction of apoptosis |
| Anticancer | A549 | 7 µM | Dose-dependent viability reduction |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 15 µg/mL | Effective against resistant strains |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide?
- Answer : The compound can be synthesized via a two-step approach:
Furan-2-carbonyl coupling : React 1,2,3,4-tetrahydroquinolin-7-amine with furan-2-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
Adamantane-1-carboxamide conjugation : Treat the intermediate with adamantane-1-carbonyl chloride in DCM at 0–5°C, followed by stirring at room temperature for 12–18 hours. Purify via column chromatography (silica gel, gradient elution with DCM:methanol 95:5) .
- Validation : Confirm purity using HPLC (>95%) and structural integrity via NMR (e.g., adamantane protons at δ 1.6–2.1 ppm, furan protons at δ 6.3–7.4 ppm) .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Answer : A combination of spectroscopic and crystallographic methods is essential:
- and NMR : Assign peaks for adamantane (e.g., C-1 carbonyl at ~175 ppm), tetrahydroquinoline (e.g., NH at δ 8.2–8.5 ppm), and furan (C=O at ~160 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH and carbonyl groups). Example parameters: monoclinic system, space group , unit cell dimensions Å, Å, Å, β = 103.37° .
- HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]: 435.24; observed: 435.23) .
Advanced Research Questions
Q. How can researchers address low yield in the final conjugation step with adamantane-1-carboxylic acid?
- Answer : Optimize reaction conditions:
- Activation of carboxylic acid : Use coupling agents like HATU or EDCI/HOBt to enhance efficiency.
- Solvent selection : Replace DCM with DMF or THF to improve solubility of adamantane derivatives.
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., adamantane dimerization) .
- Troubleshooting : Monitor intermediates via LC-MS to identify unreacted starting materials or byproducts.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?
- Answer :
Functional group modifications : Synthesize analogs with substituents on the furan ring (e.g., bromo, nitro) or adamantane (e.g., hydroxyl, methyl) to assess impact on bioactivity .
Molecular docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinase domains or GPCRs). Compare results with experimental IC values .
Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., furan carbonyl) and hydrophobic regions (adamantane) using Schrödinger Suite .
Q. How can researchers resolve discrepancies in biological activity data across different assay models?
- Answer :
- Assay standardization : Normalize protocols for cell viability (MTT vs. resazurin) and protein expression levels (Western blot vs. ELISA).
- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate target engagement via competitive binding assays.
- Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .
Q. What are the stability considerations for this compound under physiological conditions?
- Answer :
- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis of the carboxamide bond (t > 24 hours at pH 7.4) .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy shows λ at 270 nm (furan moiety), indicating potential photodegradation .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Adamantane derivatives typically exhibit slow metabolism due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
